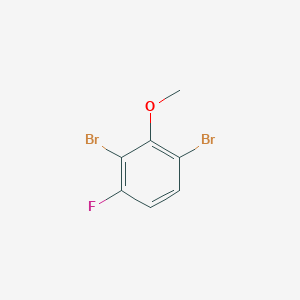

2,6-Dibromo-3-fluoroanisole

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-dibromo-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWZOUJORBSETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dibromo 3 Fluoroanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,6-Dibromo-3-fluoroanisole, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the methoxy (B1213986) group and the two aromatic protons.

Methoxy Protons (-OCH₃): A singlet integrating to three protons is anticipated for the methoxy group. Its chemical shift would be expected in the range of δ 3.8-4.0 ppm, influenced by the electronic effects of the halogen substituents on the aromatic ring.

Aromatic Protons (H-4 and H-5): The two remaining protons on the aromatic ring at positions 4 and 5 are chemically non-equivalent and are expected to appear as distinct signals.

H-5: This proton is ortho to a bromine atom and meta to both the fluorine and methoxy groups. It is expected to resonate further downfield. The signal for H-5 would likely be a doublet due to coupling with H-4 (³JHH).

H-4: This proton is ortho to the fluorine atom and meta to a bromine atom. It would also appear as a doublet from coupling to H-5. Furthermore, both H-4 and H-5 signals would exhibit additional splitting due to coupling with the fluorine atom at position 3 (³JHF for H-4 and ⁴JHF for H-5).

The predicted data for the ¹H NMR spectrum is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -OCH₃ | ~3.9 | s (singlet) | - | 3H |

| H-5 | ~7.5 | d (doublet) | ³J(H5-H4) = ~8-9 | 1H |

| H-4 | ~7.2 | dd (doublet of doublets) | ³J(H4-H5) = ~8-9, ³J(H4-F3) = ~6-8 | 1H |

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the six aromatic carbons and the single methoxy carbon. The chemical shifts are heavily influenced by the substituents.

C-1: The carbon bearing the methoxy group is expected around δ 150-155 ppm.

C-2 and C-6: The carbons directly bonded to the electron-withdrawing bromine atoms would be significantly deshielded, though the heavy atom effect of bromine can sometimes lead to upfield shifts. Predicted shifts are in the δ 110-120 ppm range.

C-3: The carbon bonded to the highly electronegative fluorine atom will be strongly deshielded and is expected to appear at a high chemical shift (~δ 155-160 ppm). A key feature for its assignment is the large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz.

C-4 and C-5: These protonated carbons will have shifts influenced by their positions relative to all substituents.

-OCH₃: The methoxy carbon signal is expected in the typical region of δ 55-65 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling Constant (J, Hz) |

| -OCH₃ | ~60 | - |

| C-5 | ~130 | ⁴J(C5-F3) = ~3-5 |

| C-4 | ~118 | ²J(C4-F3) = ~20-25 |

| C-6 | ~115 | ⁴J(C6-F3) = ~3-5 |

| C-2 | ~112 | ²J(C2-F3) = ~20-25 |

| C-1 | ~152 | ³J(C1-F3) = ~5-8 |

| C-3 | ~158 | ¹J(C3-F3) = ~250 |

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. For this compound, a single resonance is expected.

The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine on an aromatic ring, the shift is typically observed between -100 and -140 ppm relative to a CFCl₃ standard. The signal would not be a singlet but a multiplet, likely a doublet of doublets, due to coupling to the ortho proton H-4 (³JHF) and the meta proton H-5 (⁴JHF).

| Nucleus Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | ~ -120 | dd (doublet of doublets) | ³J(F3-H4) = ~6-8, ⁴J(F3-H5) = ~4-6 |

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin coupling relationships. A cross-peak would be expected between the signals for H-4 and H-5, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the methoxy proton signal to the methoxy carbon signal. This allows for the straightforward assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (typically 2- and 3-bond) ¹H-¹³C correlations, which helps in assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.

| Key Predicted HMBC Correlations | |

| Proton | Correlates to Carbon(s) |

| -OCH₃ | C-1 |

| H-4 | C-2, C-3, C-5, C-6 |

| H-5 | C-1, C-3, C-4 |

Long-range coupling constants, particularly those involving fluorine, can provide valuable insight into the molecule's preferred conformation. In substituted anisoles, the rotation of the methoxy group around the C-O bond can be sterically hindered. The magnitude of long-range couplings, such as the five-bond coupling between the methoxy protons and H-5 (⁵J(H-H)) or the four-bond coupling to F-3 (⁴J(H-F)), can be dependent on the dihedral angle and thus indicate the conformational preference of the methoxy group relative to the plane of the aromatic ring. The presence of two bulky ortho-bromine atoms would likely force the methoxy group to adopt a conformation perpendicular to the aromatic ring to minimize steric strain.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight, which helps determine the molecular formula, and the fragmentation pattern, which offers clues about the molecule's structure.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) would be used to measure the exact mass of the molecular ion. For C₇H₅Br₂FO, the theoretical monoisotopic mass is 297.8719 amu. An experimental measurement matching this value would confirm the molecular formula. A key feature in the low-resolution spectrum would be the isotopic pattern of the molecular ion peak, which would show three distinct peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br). The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would appear in an approximate 1:2:1 intensity ratio, which is a characteristic signature for a molecule containing two bromine atoms.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. The analysis of these fragments helps to confirm the structure.

Loss of a Methyl Radical: A common fragmentation pathway for anisoles is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, leading to a stable phenoxy cation. This would result in a significant fragment ion at m/z 283 (with its corresponding dibromo isotopic pattern).

Loss of a Bromine Atom: Cleavage of a C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da), leading to a fragment at m/z 219 or 217.

Loss of CO: Subsequent fragmentation of the [M-CH₃]⁺ ion could involve the loss of carbon monoxide (CO, 28 Da).

| Predicted Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [C₇H₅Br₂FO]⁺• | Molecular Ion (M⁺•) | 298 / 300 / 302 |

| [C₆H₂Br₂FO]⁺ | [M - CH₃]⁺ | 283 / 285 / 287 |

| [C₇H₅BrFO]⁺ | [M - Br]⁺ | 217 / 219 |

| [C₅H₂BrFO]⁺ | [M - CH₃ - CO - Br]⁺ | 176 / 178 |

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental composition, is not available in the searched resources.

Fragmentation Pattern Interpretation

Detailed experimental data on the fragmentation pattern of this compound under mass spectrometry analysis is not documented in the available literature. This information is crucial for elucidating the compound's structure by observing the characteristic daughter ions formed upon ionization.

Vibrational Spectroscopy for Functional Group Identification

Experimentally obtained Infrared (IR) spectra for this compound, which would reveal the characteristic vibrational frequencies of its functional groups, are not present in the searched scientific databases.

Similarly, Raman spectroscopy data for this compound, which would provide complementary information on its molecular vibrations, is not available.

Electronic Spectroscopy (UV-Vis) for Aromatic System Probing

No specific UV-Vis absorption spectra for this compound have been found in the public domain. This data would be essential for characterizing the electronic transitions within its aromatic system.

Integrated Spectroscopic Approaches for Robust Structural Elucidation

Due to the absence of the individual spectroscopic datasets (HRMS, IR, Raman, and UV-Vis), a discussion on the integrated approach for the robust structural elucidation of this compound cannot be constructed with the required scientific rigor.

Computational Chemistry and Theoretical Investigations of 2,6 Dibromo 3 Fluoroanisole

Density Functional Theory (DFT) Calculations for Molecular Optimization

Ground State Geometry Optimization

This foundational step involves determining the most stable three-dimensional arrangement of atoms in the molecule. By minimizing the total electronic energy, researchers can predict crucial geometric parameters.

A data table for the optimized bond lengths and bond angles of 2,6-Dibromo-3-fluoroanisole would be generated from these calculations.

Table 1: Predicted Geometric Parameters for this compound (Data Not Available)

| Parameter | Value (Å or °) |

|---|---|

| C-Br Bond Lengths | Data not available |

| C-F Bond Length | Data not available |

| C-O Bond Length | Data not available |

| O-CH3 Bond Length | Data not available |

| Aromatic C-C Bond Lengths | Data not available |

| C-C-Br Bond Angles | Data not available |

| C-C-F Bond Angle | Data not available |

| C-O-C Bond Angle | Data not available |

Note: This table is a template. No published data could be found for this compound.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also predicts the infrared (IR) and Raman vibrational spectra of the molecule, which are invaluable for its experimental identification.

A table detailing the calculated vibrational frequencies and their corresponding assignments would be a key output.

Table 2: Calculated Vibrational Frequencies for this compound (Data Not Available)

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data not available | Data not available |

Note: This table is a template. No published data could be found for this compound.

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO, often referred to as the frontier molecular orbitals, are critical for understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

Table 3: Frontier Molecular Orbital Energies for this compound (Data Not Available)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is a template. No published data could be found for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It quantifies charge transfer between orbitals, which is crucial for understanding hyperconjugative effects and intermolecular forces.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is a powerful tool for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound would be determined by the rotational barrier around the C-O bond of the methoxy (B1213986) group. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface as a function of the dihedral angle between the methoxy group and the benzene (B151609) ring.

A typical conformational analysis would involve a relaxed potential energy surface scan. In this procedure, the dihedral angle of the C-C-O-C bond would be systematically varied in small increments (e.g., 10-15 degrees), and at each step, the remainder of the molecule's geometry would be optimized to find the lowest energy structure. This process generates a plot of energy versus dihedral angle, from which the most stable conformers (energy minima) and the transition states for rotation (energy maxima) can be identified. The energy difference between a minimum and a maximum on this surface represents the rotational barrier.

For substituted anisoles, the planarity of the methoxy group with the benzene ring is a key factor. It is generally expected that the most stable conformation would involve the methyl group being either in the plane of the ring or oriented perpendicular to it, influenced by steric hindrance from the adjacent bromine atoms and electronic effects from the substituents. The large bromine atoms at the 2 and 6 positions would likely create significant steric strain, potentially forcing the methoxy group out of the plane of the ring to achieve a more stable conformation.

Table 1: Hypothetical Rotational Barrier Data for this compound (Note: This table is illustrative of expected results from a computational study and is not based on published data.)

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 5.8 | Eclipsed (Transition State) |

| 90 | 0.0 | Perpendicular (Global Minimum) |

| 180 | 6.2 | Eclipsed (Transition State) |

| 270 | 0.0 | Perpendicular (Global Minimum) |

Mechanistic Insights from Computational Transition State Theory

Computational transition state theory is a fundamental tool for studying the kinetics and mechanisms of chemical reactions. For this compound, this could be applied to understand its reactivity, for example, in nucleophilic aromatic substitution reactions or in its thermal decomposition.

The process involves identifying the reactants, products, and, most importantly, the transition state (TS) structure for a given reaction. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Geometries of the reactants, products, and the transition state are optimized using quantum chemical methods like DFT or higher-level ab initio methods. Vibrational frequency analysis is then performed to confirm the nature of these stationary points; reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants and the transition state are known, the activation energy for the reaction can be calculated. This information, combined with statistical mechanics, allows for the calculation of reaction rate constants using, for example, the Eyring equation from Transition State Theory. This would provide mechanistic insights into how the electronic and steric effects of the bromo and fluoro substituents influence the reactivity of the anisole (B1667542) ring. However, no such specific mechanistic studies have been published for this compound.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, these methods could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) and Raman Spectroscopy: The prediction of vibrational spectra involves first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. This is typically done using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The output provides the frequencies of the fundamental vibrational modes, as well as their corresponding IR intensities and Raman activities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. Analysis of the predicted vibrational modes would allow for the assignment of specific peaks in an experimental spectrum to particular molecular motions, such as C-H stretching, C-Br stretching, C-O-C bending, and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra involves calculating the nuclear magnetic shielding tensors for each nucleus in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). This allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These theoretical predictions can be invaluable in interpreting complex experimental NMR spectra and in confirming the chemical structure of this compound.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This table is a hypothetical representation of data that would be generated from quantum chemical calculations and is not based on published research.)

| Parameter | Predicted Value |

| Key IR Frequency (C-O stretch) | ~1250 cm⁻¹ |

| ¹³C NMR Chemical Shift (C-OCH₃) | ~150 ppm |

| ¹H NMR Chemical Shift (-OCH₃) | ~3.9 ppm |

| ¹⁹F NMR Chemical Shift (C-F) | ~ -115 ppm |

Despite the power and routine application of these computational methods, a dedicated study applying them to this compound has not been found in the peer-reviewed scientific literature. Therefore, all detailed data, including the tables presented, remain hypothetical pending future research.

Derivatives and Analogues of 2,6 Dibromo 3 Fluoroanisole: Synthesis and Structure Reactivity Relationships

Synthesis of Monobrominated and Difluorinated Anisole (B1667542) Analogues

The synthesis of halogenated anisole analogues, such as monobrominated and difluorinated variants, involves targeted electrophilic substitution reactions where the methoxy (B1213986) group (-OCH₃) plays a crucial role in directing the incoming electrophiles.

Monobromination: The introduction of a single bromine atom onto the anisole ring is a classic example of electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho, para-director. The synthesis of 2-bromo-4-fluoroanisole, for instance, can be achieved by the direct bromination of 4-fluoroanisole. In a typical procedure, 4-fluoroanisole is dissolved in a suitable solvent like methylene chloride, and bromine is added gradually. The reaction progress is monitored, and upon completion, the reaction is quenched, for example, with aqueous sodium bisulfite googleapis.com.

Difluorination: The synthesis of difluorinated anisoles is more complex. One approach involves using starting materials that already contain the desired fluorine atoms. For example, the synthesis of 4-fluoroanisole itself can be prepared from p-fluorophenol through a Williamson ether synthesis, reacting it with a methylating agent. Another route starts with halogen-containing fluorobenzene, which undergoes an etherification reaction in the presence of a catalyst google.com. The creation of more complex difluorinated structures often relies on multi-step synthetic pathways.

The table below summarizes representative synthetic approaches for these analogues.

| Target Compound | Starting Material | Reagents | Reaction Type | Reference |

| 2-Bromo-4-fluoroanisole | 4-Fluoroanisole | Bromine, Methylene Chloride | Electrophilic Bromination | googleapis.com |

| 4-Fluoroanisole | 4-Fluorophenol | Methylating agent, Base | Williamson Ether Synthesis | google.com |

| 2-Chloro-4-fluoroanisole | 4-Fluoroanisole | Sulfuryl chloride, Triethylamine | Electrophilic Chlorination | googleapis.com |

Investigation of Polyhalogenated Anisole Systems (e.g., 2,6-Dibromo-4-fluoroanisole)

Polyhalogenated anisoles, such as 2,6-dibromo-4-fluoroanisole, are compounds that feature multiple halogen substituents on the aromatic ring. The presence of several halogens, along with the methoxy group, creates a unique electronic environment that influences the molecule's physical properties and chemical reactivity.

Investigations into these systems often focus on their synthesis and subsequent use as building blocks. The synthesis of 2,6-dibromo-4-fluoroanisole typically starts with a fluorinated precursor, like 4-fluoroanisole. The strong ortho-directing effect of the methoxy group guides the two bromine atoms to the positions adjacent to it. The steric hindrance from the first bromine atom does not prevent the introduction of the second, leading to the 2,6-disubstituted product.

The physical and chemical properties of 2,6-dibromo-4-fluoroanisole are cataloged in various chemical databases. These properties are essential for its application in further synthetic steps.

| Property | Value |

| CAS Number | 443-41-4 |

| Molecular Formula | C₇H₅Br₂FO |

| Appearance | Not specified |

| Molecular Weight | 283.92 g/mol |

Data sourced from chemical supplier and database information. fishersci.comfluoropharm.com

Structure-Reactivity Relationship Studies in Halogenated Anisole Derivatives

The relationship between the structure of halogenated anisole derivatives and their reactivity is a cornerstone of physical organic chemistry. The reactivity of the anisole ring in electrophilic aromatic substitution is significantly enhanced by the electron-donating methoxy group, which stabilizes the intermediate carbocation (the arenium ion).

Halogens, being electronegative, exert an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, they also have lone pairs of electrons that can be donated through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. In halogenated anisoles, there is a complex interplay between:

The strong activating and ortho, para-directing methoxy group.

The deactivating inductive effect of the halogen(s).

The ortho, para-directing resonance effect of the halogen(s).

Studies have developed quantitative structure-activity relationships (QSARs) for various halogenated compounds by correlating reactivity data with parameters like hydrophobicity (logKow) and electronic properties (e.g., the energy of the lowest unoccupied molecular orbital, Elumo) nih.gov. For aromatic compounds, the rate of electrophilic substitution is influenced by the electron density of the ring. The methoxy group in anisole makes the ring more electron-rich and thus more nucleophilic compared to benzene (B151609) wikipedia.org. The addition of halogens withdraws electron density, reducing the rate of reaction compared to anisole itself. The position of the halogen also matters, as it can sterically hinder certain positions and electronically influence others to varying degrees.

Anisole Derivatives as Building Blocks in Advanced Chemical Synthesis

Anisole and its derivatives are valuable precursors in the synthesis of more complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgvinatiorganics.comresearchgate.net Their utility stems from the reactivity of the aromatic ring and the potential for the methoxy group to be cleaved to reveal a phenol (B47542), providing another functional handle.

Halogenated anisole derivatives are particularly useful as they provide specific connection points for forming new bonds, often through cross-coupling reactions. The carbon-halogen bond can be activated by a transition metal catalyst (e.g., palladium) to participate in reactions like Suzuki, Heck, or Sonogashira couplings.

For instance, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives with potential antiproliferative activity have been synthesized, demonstrating the use of fluorinated building blocks in medicinal chemistry nih.gov. Similarly, fluorinated pyridopyrimidinone derivatives have been synthesized using methods that highlight the importance of fluorinated scaffolds in drug development researchgate.net. The specific substitution pattern of a polyhalogenated anisole can be critical, as seen in the synthesis of 5-bromo-2-chloro-4-fluoroanisole, an intermediate for agrochemicals, where achieving the correct isomer is a synthetic challenge googleapis.com. These examples underscore the role of halogenated anisoles as key intermediates, enabling the construction of complex and functionally rich molecular architectures.

Conclusion and Future Research Directions

Current State of Academic Understanding of 2,6-Dibromo-3-fluoroanisole Chemistry

A thorough review of current scientific literature reveals that this compound is a compound that has received minimal specific attention from the academic community. There is a notable absence of dedicated studies detailing its synthesis, characterization, or reactivity. Its fundamental chemical and physical properties have not been empirically documented, and it does not feature prominently as a reactant or intermediate in published synthetic pathways.

Predicted Compound Properties

| Property | Predicted Value/Information |

|---|---|

| Molecular Formula | C₇H₅Br₂FO |

| Molecular Weight | 283.92 g/mol |

| Structure | A benzene (B151609) ring substituted with a methoxy (B1213986) group at position 1, bromine atoms at positions 2 and 6, and a fluorine atom at position 3. |

| Key Functional Groups | Aryl halide (C-Br), Aryl fluoride (B91410) (C-F), Ether (O-CH₃) |

Identification of Unexplored Research Avenues and Challenges

The lack of existing data on this compound means that the field is wide open for foundational research. However, this also presents significant challenges that must be overcome.

Unexplored Research Avenues:

Synthesis and Characterization: The most immediate and critical unexplored avenue is the development of a reliable and high-yielding synthesis for this compound. Following a successful synthesis, a complete spectroscopic and physical characterization (including NMR, IR, mass spectrometry, and melting/boiling point determination) is essential to establish a baseline for all future work.

Reactivity Profiling: A systematic investigation into the compound's reactivity is needed. This includes exploring its behavior in fundamental organic reactions and, more specifically, probing the reactivity of the two carbon-bromine bonds.

Application as a Building Block: Its potential as a scaffold for creating more complex molecules in medicinal chemistry or materials science is entirely unexplored.

Research Challenges:

Synthetic Regioselectivity: A primary challenge lies in the synthesis itself. A logical approach would be the direct dibromination of 3-fluoroanisole (B32098). However, controlling the regioselectivity to exclusively produce the 2,6-dibromo isomer, while avoiding the formation of other isomers (such as 2,4- or 4,6-dibromo-3-fluoroanisole), would be a significant hurdle. The directing effects of the existing methoxy and fluoro groups would need to be carefully navigated.

Purification: The potential for isomeric byproducts necessitates the development of robust purification protocols to isolate this compound in high purity.

Lack of Precedent: With no established protocols, researchers must develop all synthetic and reaction methodologies from first principles, a time-consuming and resource-intensive process.

Prospective Areas for Future Investigations in Synthetic Methodology and Mechanistic Elucidation

Future work on this compound should be strategically focused on building a foundational understanding of the molecule, which can then be leveraged for more advanced applications.

Synthetic Methodology:

Optimization of Direct Bromination: A systematic study of the bromination of 3-fluoroanisole using a variety of brominating agents (e.g., N-Bromosuccinimide, molecular bromine) and catalyst systems is a logical starting point. google.com

Exploration of Cross-Coupling Reactions: The presence of two bromine atoms makes this compound an ideal candidate for sequential or site-selective cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. nih.gov This would allow for the step-wise construction of complex, highly substituted aromatic systems. The introduction of fluorine is a common strategy in drug design, and building blocks like this are valuable for creating new pharmaceutical candidates. nih.govnih.govresearchgate.net

Mechanistic Elucidation:

Differential Reactivity Studies: A key area for mechanistic investigation is the relative reactivity of the two C-Br bonds. The C-Br bond at the 2-position is flanked by both the methoxy and fluoro groups, while the C-Br bond at the 6-position is adjacent only to the methoxy group. This electronic and steric asymmetry could potentially be exploited for selective mono-functionalization under carefully controlled conditions.

Computational Modeling: Density Functional Theory (DFT) calculations could provide valuable insight into the molecule's electronic structure and predict the activation barriers for the oxidative addition of each C-Br bond to a metal catalyst (e.g., palladium). researchgate.net Such computational studies can help rationalize experimental findings and guide the design of selective catalytic systems.

Kinetic Analysis: Performing kinetic studies on the cross-coupling reactions of this compound would help to elucidate the reaction mechanism and quantify the electronic and steric influence of the fluorine and methoxy substituents on the reaction rates. illinois.edu

By pursuing these avenues of research, the scientific community can move this compound from a position of obscurity to a well-characterized and potentially valuable tool in the synthetic chemist's arsenal.

常见问题

Q. What are the recommended methods for synthesizing 2,6-Dibromo-3-fluoroanisole in a laboratory setting?

- Methodological Answer : Synthesis typically involves halogenation and fluorination of anisole derivatives. A stepwise approach is recommended:

Bromination : Use electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) on 3-fluoroanisole under controlled conditions to achieve 2,6-dibromination. Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Confirm purity via melting point analysis and HPLC.

- Key Considerations : Steric hindrance from methoxy and fluorine groups may slow bromination; elevated temperatures (40–60°C) improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR :

- Expect splitting patterns due to coupling between fluorine and adjacent protons (e.g., ~8–12 Hz).

- Bromine’s quadrupolar effect may broaden peaks; use high-field NMR (≥400 MHz) for resolution.

- MS (EI/ESI) : Look for isotopic clusters (¹:¹ ratio for Br₂) at m/z 282 (M⁺) and 284 (M+2).

- IR : C-O (methoxy) stretch at ~1250 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Methodological Answer :

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to minimize light-/moisture-induced degradation.

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Brominated aromatics may release toxic fumes upon heating; ensure proper ventilation .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory data in the regioselectivity of electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for structural confirmation via Mercury CSD , and NOESY NMR to assess spatial proximity of substituents).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites. Compare with experimental yields from nitration or sulfonation trials .

Q. How can computational chemistry methods be utilized to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Docking Studies : Use software like Schrödinger Suite to model interactions with Pd catalysts in Suzuki-Miyaura couplings. Optimize ligand selection (e.g., SPhos for sterically hindered substrates).

- Reaction Pathway Analysis : Calculate activation barriers (B3LYP/6-31G*) for oxidative addition steps. Validate predictions with kinetic experiments (e.g., in situ IR monitoring) .

Q. What experimental design considerations are critical when investigating the catalytic debromination pathways of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Ni(0), or photoredox catalysts under varying conditions (solvent polarity, pH). Use GC-MS to track intermediates (e.g., mono-debrominated products).

- Isotopic Labeling : Introduce ¹⁸O in methoxy groups to trace oxygen involvement via HRMS.

- Safety Protocols : Debromination may generate HBr; neutralize with aqueous NaHCO₃ and monitor gas evolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。